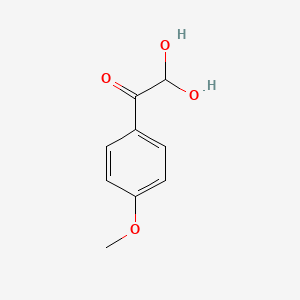
tert-Butyl 4-((3-hydroxypropyl)carbamoyl)benzylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-((3-hydroxypropyl)carbamoyl)benzylcarbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a benzylcarbamate moiety, and a hydroxypropyl group
準備方法
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the protection of functional groups, selective reactions to introduce the desired substituents, and purification steps to obtain the final product in high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions:
Oxidation: The hydroxypropyl group in the compound can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: The carbonyl groups, if present, can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
Chemistry: In chemistry, tert-Butyl 4-((3-hydroxypropyl)carbamoyl)benzylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its carbamate moiety is of particular interest in the study of enzyme inhibition and activation .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials. Its functional groups allow for cross-linking reactions, which are essential in the formation of durable materials .
作用機序
The mechanism of action of tert-Butyl 4-((3-hydroxypropyl)carbamoyl)benzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The hydroxypropyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes .
類似化合物との比較
- tert-Butyl (3-hydroxypropyl)carbamate
- tert-Butyl benzylcarbamate
- tert-Butyl (4-hydroxybutyl)carbamate
Comparison: tert-Butyl 4-((3-hydroxypropyl)carbamoyl)benzylcarbamate is unique due to the presence of both a benzylcarbamate and a hydroxypropyl group. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that may only contain one of these functional groups .
特性
IUPAC Name |
tert-butyl N-[[4-(3-hydroxypropylcarbamoyl)phenyl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-16(2,3)22-15(21)18-11-12-5-7-13(8-6-12)14(20)17-9-4-10-19/h5-8,19H,4,9-11H2,1-3H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFLPXBNZQAJPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,2-Dihydroxy-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B7946475.png)



![disodium;2-amino-3-[[(2R)-2-amino-2-carboxylatoethyl]disulfanyl]propanoate](/img/structure/B7946503.png)
![(6aR,9R)-9-((Methylthio)methyl)-7-propyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline](/img/structure/B7946510.png)






![4-([3-(2-Aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl)-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate hydrochloride](/img/structure/B7946551.png)
![(NE)-2-chloro-N-[3-(naphthalen-1-ylmethyl)-1,3-thiazol-2-ylidene]acetamide](/img/structure/B7946555.png)
